Chromium(III) hexafluoroacetylacetonate

Description

Significance of Beta-Diketonate Complexes in Contemporary Coordination Chemistry

Beta-diketonate complexes represent one of the most extensively studied classes of ligands in coordination chemistry. researchgate.netresearchgate.net Their prominence stems from the ability of the beta-diketonate anion to act as a versatile chelating ligand, bonding to a metal ion through two oxygen atoms to form a stable six-membered ring. researchgate.netamericanelements.com This chelation effect contributes to the high thermodynamic stability of the resulting metal complexes. iosrjournals.org

These complexes are valuable as starting materials in organic and heterocyclic chemistry, in the synthesis of luminescent compounds, and as extractants in solvent-solvent extraction processes. researchgate.netresearchgate.net The properties of beta-diketonate complexes can be finely tuned by modifying the substituents on the ligand backbone, which influences the electronic environment of the coordinated metal ion and, consequently, the reactivity and physical properties of the complex. iosrjournals.org This tunability has led to their broad application in fields such as catalysis, materials science, and as precursors for chemical vapor deposition (CVD). researchgate.netresearchgate.netamericanelements.com

Rationale for Fluorination in Ligand Design: Enhancing Research Utility

The strategic incorporation of fluorine atoms into the structure of beta-diketonate ligands, such as in hexafluoroacetylacetonate, is a key design feature that significantly enhances their utility in research. Replacing hydrogen atoms with highly electronegative fluorine atoms, particularly in the form of trifluoromethyl (CF₃) groups, profoundly alters the physicochemical properties of both the ligand and its metal complex. nih.govnih.gov

A primary advantage of fluorination is the marked increase in the volatility and thermal stability of the resulting metal complex. mdpi.com The introduction of CF₃ groups can lead to weaker intermolecular forces, which facilitates the transition of the complex into the gas phase at lower temperatures, a critical requirement for precursors used in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). mdpi.comacs.org Furthermore, the strong electron-withdrawing nature of the CF₃ groups can influence the electronic properties of the metal center, which can be exploited to modulate catalytic activity or other electronic characteristics. iosrjournals.orgmdpi.com The chemical and thermal robustness conferred by C-F bonds also helps prevent ligand degradation during high-temperature deposition processes. nih.gov

Overview of Key Academic Research Trajectories for Chromium(III) Hexafluoroacetylacetonate

Research involving this compound has primarily focused on its application as a precursor for the deposition of chromium-containing thin films, its role in catalysis, and its use in analytical chemistry.

Chemical Vapor Deposition (CVD) Precursor : A significant area of research is the use of this compound in CVD processes to fabricate chromium oxide (Cr₂O₃) thin films. acs.orgresearchgate.net The compound's high volatility and thermal stability make it an effective precursor for delivering chromium to a heated substrate, where it decomposes to form the desired oxide layer. ruhr-uni-bochum.de These films are investigated for applications in protective coatings, electronics, and catalysis. acs.orgresearchgate.net The fluorinated nature of the ligand is crucial for achieving efficient mass transport in the gas phase during the CVD process. chemrxiv.org

Catalysis : Like other metal acetylacetonates, chromium(III) complexes are explored for their catalytic properties. americanelements.comresearchgate.net While the non-fluorinated analogue, Chromium(III) acetylacetonate (B107027), has been studied as a catalyst for reactions like ethylene (B1197577) polymerization, the electronic modifications induced by the hexafluoroacetylacetonate ligand can alter the catalytic activity of the chromium center. uu.nl Research investigates how these fluorinated complexes can catalyze various organic transformations. nih.gov

Analytical Chemistry : The volatility of this compound allows for its analysis and separation using gas chromatography. acs.org This property has been utilized to develop methods for the determination of trace levels of chromium. nih.gov The technique involves converting chromium into its volatile hexafluoroacetylacetonate chelate, which can then be easily passed through a gas chromatography column for detection, demonstrating its utility in sensitive analytical applications. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₃CrF₁₈O₆ guidechem.com |

| Molecular Weight | 673.15 g/mol guidechem.com |

| Appearance | Green Crystalline Solid cymitquimica.comechemi.com |

| Melting Point | 83-85 °C guidechem.comechemi.comlookchem.com |

| Boiling Point | 70 °C at 760 mmHg echemi.comlookchem.com |

| Solubility in Water | Insoluble echemi.comlookchem.com |

| Vapor Pressure | 131 mmHg at 25 °C guidechem.comechemi.comlookchem.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chromium(III) acetylacetonate |

| Chromium oxide |

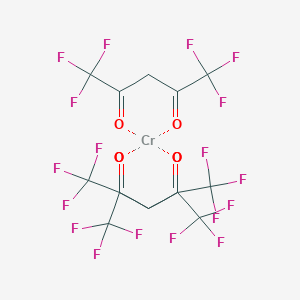

Structure

2D Structure

Properties

IUPAC Name |

chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKPDQBCGOIWGE-JVUUZWNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6CrF18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry

Controlled Synthetic Routes to Chromium(III) Hexafluoroacetylacetonate

The preparation of high-purity Cr(hfac)₃ is the foundational step for its use in advanced material deposition. Both solution-phase and specialized precursor preparation methods are employed to achieve the desired quality.

Solution-Phase Synthetic Approaches and Optimization

The synthesis of this compound is typically achieved through solution-phase reactions. A common method involves the reaction of a chromium salt with hexafluoroacetylacetone (B74370) (Hhfac) in a suitable solvent. One established route treats a tetrahydrofuran (THF) solution of chromium(II) chloride (CrCl₂) with sodium hexafluoroacetylacetonate (Na(hfac)). researchgate.net This approach leverages the solubility of the reactants in an organic solvent to facilitate a salt metathesis reaction, leading to the formation of the chromium(III) complex.

While specific optimization data for Cr(hfac)₃ synthesis is not extensively detailed in the provided results, general principles of coordination complex synthesis can be applied. Optimization would typically involve adjusting parameters such as the molar ratio of reactants, reaction temperature, and choice of solvent to maximize yield and purity. The purification of the resulting complex is often achieved through crystallization or sublimation.

Table 1: Representative Solution-Phase Synthesis of a Chromium Hexafluoroacetylacetonate Complex

| Parameter | Description | Reference |

|---|---|---|

| Chromium Source | Chromium(II) chloride (CrCl₂) | researchgate.net |

| Ligand Source | Sodium hexafluoroacetylacetonate (Na(hfac)) | researchgate.net |

| Solvent | Tetrahydrofuran (THF) | researchgate.net |

| General Method | Treatment of the chromium salt solution with the ligand salt, followed by crystallization. | researchgate.net |

Precursor Preparation for Vapor-Phase Deposition Techniques

For Cr(hfac)₃ to be effective as a precursor in CVD or ALD, it must meet stringent purity requirements. The presence of impurities can lead to defects and contamination in the deposited films. Therefore, post-synthesis purification is a critical step. Sublimation is a highly effective method for purifying volatile metal complexes like Cr(hfac)₃. nih.gov This process involves heating the solid compound under vacuum, causing it to transition directly into the gas phase, leaving non-volatile impurities behind. The gaseous precursor is then re-deposited as a purified solid on a cold surface. This technique ensures the high purity necessary for microelectronic and other high-technology applications.

Design Principles for Precursors in Advanced Material Deposition

The effectiveness of a precursor in CVD and ALD is governed by its physical and chemical properties. Key design principles involve engineering the molecule to have sufficient volatility to allow for gas-phase transport and appropriate thermal stability to ensure controlled decomposition on the substrate surface.

Volatility and Thermal Stability Engineering for Chemical Vapor Deposition (CVD) Applications

A successful CVD precursor must be volatile enough to be transported to the reaction chamber but stable enough to avoid premature decomposition in the gas phase. mdpi.com The design of Cr(hfac)₃ exemplifies strategic ligand choice to achieve these properties. The replacement of the methyl (CH₃) groups in the parent acetylacetonate (B107027) (acac) ligand with trifluoromethyl (CF₃) groups is a key engineering strategy.

The highly electronegative fluorine atoms reduce the polarity of the molecule and weaken intermolecular forces, which significantly increases the volatility of the complex compared to its non-fluorinated analog, chromium(III) acetylacetonate (Cr(acac)₃). researchgate.net This fluorination is a common strategy to improve the sublimation behavior of β-diketonate complexes. researchgate.net Consequently, Cr(hfac)₃ can be vaporized and transported at lower temperatures, which is advantageous for CVD processes.

Thermogravimetric analysis (TGA) is used to evaluate both the volatility and thermal stability of precursors. An ideal precursor exhibits a clean, single-step weight loss, indicating sublimation without decomposition, and possesses a "window" between its sublimation temperature and its decomposition temperature.

Table 2: Comparison of Thermal Properties for Selected Chromium Precursors

| Compound | Formula | Key Feature | Volatility/Thermal Property | Reference |

|---|---|---|---|---|

| Chromium(III) acetylacetonate | Cr(acac)₃ | Non-fluorinated ligand | Lower volatility compared to fluorinated analogs. | mdpi.com |

| This compound | Cr(hfac)₃ | Fully fluorinated methyl groups | Higher volatility due to CF₃ groups. Melts at 83-85°C. | abcr.com |

Development of Precursors for Atomic Layer Deposition (ALD)

ALD is a sophisticated deposition technique that relies on sequential, self-limiting surface reactions to build films one atomic layer at a time. sciopen.com This method offers exceptional conformality and precise thickness control, which is crucial for modern microelectronics. acs.org An ALD precursor must react with the substrate surface in a self-saturating manner and should not thermally decompose at the deposition temperature. acs.org

The properties of β-diketonate complexes like Cr(hfac)₃ make them candidates for ALD processes. However, their application can be challenging. For instance, in the ALD of palladium from a related precursor, Pd(hfac)₂, the adsorption of the precursor can result in surface species that block sites for subsequent reaction cycles, hindering the ideal ALD growth. researchgate.net While Cr(acac)₃ and Cr(tmhd)₃ have been used with ozone (O₃) to deposit chromium oxide films via ALD, the specific use and performance of Cr(hfac)₃ in a well-established ALD process requires further detailed investigation. nih.govresearchgate.net The selection of an appropriate co-reactant (like ozone, water, or plasma) is critical for a successful ALD process. nih.gov

Derivatization and Ligand Modification Strategies

To further refine precursor properties, derivatization and ligand modification are employed. These strategies aim to enhance volatility, improve thermal stability, or alter the reactivity of the complex. For β-diketonate precursors, this can involve several approaches:

Fluorination : As discussed, replacing hydrogen atoms with fluorine on the ligand backbone is a primary method to increase volatility. researchgate.net

Introducing Bulky Groups : Incorporating bulky substituents, such as the tert-butyl groups in the tmhd ligand, can prevent oligomerization (where multiple precursor molecules link together), which often hinders volatility. researchgate.net

Mixed-Ligand Complexes : Creating complexes with different types of ligands can combine the advantages of each. For example, combining β-diketonates with polyether ligands can break down oligomeric structures and improve mass transport properties. researchgate.net

Adduct Formation : The addition of neutral Lewis base ligands (adducts) can saturate the metal's coordination sphere, leading to monomeric complexes with improved volatility compared to their oligomeric parent compounds. researchgate.net

These strategies allow for the fine-tuning of precursor molecules to meet the specific demands of advanced deposition processes like CVD and ALD, enabling the fabrication of high-purity, high-performance chromium-containing materials.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | Cr(hfac)₃ |

| Chromium(III) acetylacetonate | Cr(acac)₃ |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)chromium(III) | Cr(tmhd)₃ |

| Chromium(II) chloride | CrCl₂ |

| Sodium hexafluoroacetylacetonate | Na(hfac) |

| Tetrahydrofuran | THF |

| Palladium(II) hexafluoroacetylacetonate | Pd(hfac)₂ |

Ligand Functionalization for Tailored Reactivity and Applications

The reactivity and functionality of the this compound complex can be precisely tuned by modifying the chemical structure of the hexafluoroacetylacetonate (hfac) ligand. Such modifications are aimed at altering the electronic properties, stability, and steric hindrance of the complex, thereby influencing its performance in various applications.

One common strategy for ligand functionalization involves electrophilic substitution at the central carbon atom (the γ-position) of the β-diketonate ring. This position is susceptible to reaction with various electrophiles, allowing for the introduction of a wide range of functional groups. For instance, reactions with N-bromosuccinimide (NBS) or nitric acid can introduce bromo or nitro groups, respectively. These modifications can significantly alter the electrochemical properties of the resulting chromium complex.

Another approach to tailoring the properties of the chromium center is through the synthesis of mixed-ligand complexes. This involves replacing one or more of the hexafluoroacetylacetonate ligands with other chelating ligands. The choice of the secondary ligand can introduce new functionalities, such as chirality for asymmetric catalysis or specific binding sites for sensor applications. The synthesis of such mixed-ligand complexes often involves a step-wise reaction where a substoichiometric amount of the new ligand is reacted with the parent this compound complex.

The introduction of functional groups can also be achieved by synthesizing the desired functionalized β-diketone ligand first, followed by its reaction with a chromium(III) salt. For example, a cyano-functionalized acetylacetone ligand has been used to create a chromium complex with altered electronic and coordination properties. While not a hexafluoroacetylacetonate, this demonstrates the principle of pre-functionalizing the ligand to achieve a desired complex.

The following table summarizes various approaches to ligand functionalization and their impact on the properties of the resulting chromium(III) complexes.

| Functionalization Strategy | Reagents/Method | Effect on Complex Properties | Potential Applications |

| Electrophilic Substitution at γ-carbon | N-bromosuccinimide (NBS), Nitric Acid | Alters redox potentials and electronic properties | Redox-flow batteries, electronic materials |

| Synthesis of Mixed-Ligand Complexes | Reaction with other chelating ligands (e.g., Schiff bases, carboxylates) | Introduces new functionalities (e.g., chirality, specific binding) | Asymmetric catalysis, chemical sensors |

| Pre-functionalization of the Ligand | Synthesis of a substituted β-diketone followed by complexation | Allows for a wide range of functionalities to be introduced | Tailored catalysts, functional materials |

Surface Grafting and Immobilization Techniques for Heterogeneous Systems

The immobilization of this compound onto solid supports is a crucial step in the development of heterogeneous catalysts and functional materials. This approach combines the desirable properties of the molecular complex with the practical advantages of a solid-phase system, such as ease of separation and recyclability.

Mesoporous silica materials, such as MCM-41, are commonly used as supports due to their high surface area and well-defined pore structure. The grafting of chromium complexes onto these surfaces can be achieved through several mechanisms. One primary interaction is the formation of hydrogen bonds between the oxygen atoms of the acetylacetonate ligands and the surface silanol (Si-OH) groups of the silica. uu.nl This physisorption mechanism is often the initial step in the immobilization process.

For a more robust attachment, a ligand exchange reaction can occur, particularly on surfaces that possess acidic hydroxyl groups, such as Al-containing silica (AlMCM-41). uu.nl In this process, one of the acetylacetonate ligands can be displaced, leading to the formation of a covalent bond between the chromium center and an oxygen atom on the support's surface. uu.nl This creates a more stable, chemically anchored complex.

Vapor-phase modification is another effective technique for immobilizing chromium acetylacetonate complexes onto surfaces like fumed silica. This method involves exposing the substrate to the vapor of the chromium complex at elevated temperatures. The adsorption of the complex onto the surface initially occurs via hydrogen bonding with surface hydroxyl groups. At higher temperatures, this can be followed by ligand substitution and the formation of Si-O-Cr bonds.

The choice of support material and the method of immobilization can significantly influence the nature of the resulting active sites and their catalytic performance. The table below outlines different surface grafting techniques and the nature of the resulting immobilized chromium species.

| Support Material | Grafting Technique | Interaction Mechanism | Nature of Immobilized Species |

| Pure Silica (e.g., MCM-41, Fumed Silica) | Solution impregnation, Vapor-phase modification | Hydrogen bonding between ligand oxygen and surface silanol groups. uu.nl | Physisorbed complex |

| Al-containing Silica (e.g., AlMCM-41) | Solution impregnation | Ligand exchange with acidic surface hydroxyl groups. uu.nl | Covalently anchored chromium species |

| Functionalized Supports | Pre-functionalization of the support with groups that can react with the complex | Covalent bond formation | Site-isolated, well-defined active centers |

The development of these advanced synthetic methodologies allows for the precise control over the chemical and physical properties of materials derived from this compound, opening up new possibilities for their application in catalysis and materials science.

Exploration of Reaction Pathways and Mechanistic Insights

Fundamental Coordination Reaction Kinetics

The ligand substitution kinetics of octahedral d³ metal ions such as Chromium(III) are characteristically slow, leading to their classification as kinetically inert. libretexts.org This inertness is a direct consequence of the high crystal field stabilization energy (CFSE) associated with the t₂g³ electron configuration. libretexts.org Any deviation from the octahedral geometry during a substitution reaction, which is required to form a transition state or an intermediate, incurs a significant energetic penalty, resulting in a high activation energy for ligand exchange. libretexts.org

Ligand substitution reactions in octahedral complexes like Chromium(III) hexafluoroacetylacetonate can proceed through several mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I) pathways. libretexts.org The interchange mechanism is further divided into associative interchange (Iₐ) and dissociative interchange (Iₑ). libretexts.org

Dissociative (D) Mechanism : This pathway involves the initial cleavage of a metal-ligand bond to form a five-coordinate intermediate. This intermediate then rapidly coordinates with the incoming ligand. The first step, the dissociation of the leaving group, is slow and therefore rate-determining. libretexts.org

Associative (A) Mechanism : In this mechanism, the incoming ligand first coordinates to the metal center, forming a seven-coordinate intermediate, which then loses the leaving group.

Interchange (I) Mechanism : This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. If the bonding to the incoming ligand is more significant in the transition state, the mechanism is termed associative interchange (Iₐ). Conversely, if the breaking of the bond to the leaving group is more pronounced, it is a dissociative interchange (Iₑ) mechanism. libretexts.org

For Cr(III) complexes, substitution reactions are often found to proceed via an associative interchange (Iₐ) mechanism. researchgate.net Kinetic studies on the complexation of aqueous Cr(III) with ligands such as 2,4- and 2,5-dihydroxybenzoic acids show that the reaction proceeds through an initial attack by the ligand, followed by chelation. nih.gov Similarly, the reaction between Cr(III) ions and EDTA suggests a mechanism where the rate-determining step is the loss of the first water molecule from the chromium coordination sphere, a process that is likely of an associative interchange nature. researchgate.net The reactivity is also highly dependent on factors like pH; for instance, the hydrolyzed species [Cr(H₂O)₅(OH)]²⁺ is significantly more labile than the hexaaqua ion [Cr(H₂O)₆]³⁺. researchgate.net

The thermal decomposition of metal β-diketonates is a critical process, particularly in applications like chemical vapor deposition (CVD). While specific studies on this compound are limited, extensive research on its close analogue, Chromium(III) acetylacetonate (B107027) (Cr(acac)₃), provides significant insight into the decomposition pathways.

Thermal decomposition of Cr(acac)₃ begins at temperatures around 250 °C. acs.org More recent studies have indicated that the Cr(acac)₃ precursor will have lost at least one acetylacetonate (acac) ligand by 280 °C. acs.orgresearchgate.net When Cr(acac)₃ is supported on materials like MCM-41 silica, the decomposition occurs in distinct stages. A first weight loss is observed between 190 and 270 °C, attributed to the removal of two acac ligands with the assistance of surface hydroxyl groups. uu.nl The final ligand is then removed at a higher temperature, between 300 and 330 °C, through an oxidation or pyrolysis process. uu.nl

The decomposition process involves the breaking of the metal-oxygen bonds. In an inert atmosphere, the ligands can be volatilized with minimal fragmentation at lower temperatures. dtic.mil However, at higher temperatures, the organic ligand itself can fragment, leading to the deposition of carbon and the formation of gaseous products. dtic.mil For other metal acetylacetonates, such as Fe(acac)₃, the gaseous decomposition products have been identified as acetone (B3395972) ((CH₃)₂CO) and carbon dioxide (CO₂), along with other hydrocarbons like methane (B114726) and isobutene. researchgate.net A similar fragmentation pattern can be anticipated for the hexafluoroacetylacetonate ligand, though the specific products would differ due to the presence of trifluoromethyl groups.

Redox Chemistry and Ligand Non-Innocence Phenomena

The concept of a "non-innocent" ligand refers to a ligand in a metal complex where the oxidation state is ambiguous because the ligand itself can participate in redox reactions. wikipedia.org Such ligands can act as electron reservoirs, allowing for multi-electron transformations that might be unfavorable for the metal center alone. researchgate.netmdpi.com

While typical β-diketonate ligands like acetylacetonate (acac) and hexafluoroacetylacetonate (hfac) are generally considered "innocent" ligands, the framework of ligand non-innocence is crucial for understanding the broader reactivity of coordination complexes. wikipedia.org In systems with non-innocent ligands, redox events are not localized solely on the metal but are shared between the metal and the ligand, a phenomenon known as metal-ligand cooperative redox. mdpi.com This cooperation can facilitate challenging chemical transformations and control the activity and selectivity of catalysts. researchgate.net

Valence tautomerism (VT) is a specific form of intramolecular electron transfer that occurs between a metal center and a redox-active ligand. This phenomenon is stimulated by external triggers such as temperature, light, or pressure, leading to a reversible switch between two distinct electronic isomers (valence tautomers) that differ in their metal and ligand oxidation states.

The most well-studied examples of valence tautomerism involve cobalt-dioxolene complexes, but the principle can be applied to other transition metals. A key requirement for VT is that the molecule contains two different redox-active units—the metal and the ligand—that have very similar intrinsic redox potentials. When this condition is met, a small energy input can be sufficient to induce the intramolecular electron transfer.

This transfer results in significant changes to the complex's physical properties, including its color, magnetic susceptibility, and molecular structure. For instance, a complex might switch from a diamagnetic, low-spin state to a paramagnetic, high-spin state upon a change in temperature. While specific investigations into valence tautomerism in this compound are not prominent in the literature, the theoretical framework is applicable. If the Cr(III) center and the hexafluoroacetylacetonate ligand framework had closely matched redox potentials under certain conditions, the potential for such intramolecular electron transfer could exist.

Ultrafast Photophysical Processes

The excited-state dynamics of Chromium(III) complexes are of fundamental importance for understanding their photochemistry and photophysics. Femtosecond time-resolved absorption spectroscopy has been a powerful tool for elucidating these processes. Studies on Cr(acac)₃, a structural and electronic analogue of Cr(hfac)₃, provide a detailed picture of the events that follow photoexcitation. msu.edu Research on the hexafluoroacetylacetone (B74370) ligand itself has shown that terminal fluorination has little effect on its fundamental intersystem crossing rate, validating the use of Cr(acac)₃ as a model. escholarship.org

Upon excitation into the lowest-energy ligand-field absorption band (⁴A₂ → ⁴T₂), the system undergoes an extremely rapid intersystem crossing (ISC) to the doublet (²E) state. msu.edu This process is remarkably fast, occurring on a timescale of 1.1 ± 0.1 picoseconds (ps), and effectively competes with vibrational cooling within the initially formed ⁴T₂ state. msu.edunih.gov This finding challenges the conventional model where ISC is typically slower than vibrational relaxation. researchgate.net

When the complex is excited into the higher energy ligand-to-metal charge-transfer (LMCT) band, a different biphasic kinetic profile is observed. msu.edunih.gov This involves an initial, ultrafast conversion from the charge-transfer state to the ligand-field manifold, which occurs in approximately 50 ± 20 femtoseconds (fs). This is followed by a slower component of 1.2 ± 0.2 ps, which is assigned to vibrational cooling within the ²E state. msu.edunih.gov A portion of the ground state population is recovered with a time constant of 15 ps, while the remainder relaxes via the longer-lived ²E state. nih.govfrontiersin.org

| Excitation Pathway | Process | Time Constant (τ) | Reference |

| Ligand-Field (⁴A₂ → ⁴T₂) | Intersystem Crossing (⁴T₂ → ²E) / Vibrational Cooling | 1.1 ± 0.1 ps | msu.edunih.gov |

| LMCT | Charge-Transfer to Ligand-Field Conversion | 50 ± 20 fs | msu.edunih.gov |

| LMCT | Vibrational Cooling in ²E State | 1.2 ± 0.2 ps | msu.edunih.gov |

| - | Ground State Recovery (Major Pathway) | ~15 ps | nih.govfrontiersin.org |

Intersystem Crossing (ISC) Dynamics and Competing Relaxation Pathways

Upon photoexcitation into its ligand-field bands, a chromium(III) complex is promoted from its 4A2g ground state to a quartet excited state, such as the 4T2g state. Subsequently, the molecule undergoes a series of relaxation processes to return to the ground state. A crucial step in this relaxation cascade is intersystem crossing (ISC), a spin-forbidden transition from a quartet to a doublet excited state (e.g., 4T2g → 2Eg).

Studies on the analogous Cr(acac)3 have revealed that this ISC process is remarkably fast, occurring on an ultrafast timescale. mdpi.com In many molecular systems, ISC is significantly slower than vibrational relaxation (VR), the process by which a molecule dissipates excess vibrational energy to its surroundings. However, in Cr(acac)3, ISC is found to be competitive with, and in some cases even faster than, vibrational relaxation. researchgate.net This departure from the conventional relaxation model (kVR > kISC) highlights the unique excited-state dynamics in these chromium complexes. researchgate.net

The ISC in Cr(acac)3 is so efficient that the population of the lower-lying 2Eg state occurs on a sub-picosecond timescale. mdpi.com This rapid ISC is attributed to strong spin-orbit coupling between the 4T2g and 2T1g states, whose potential energy surfaces are thought to cross near the Franck-Condon region, facilitating a highly efficient transition between the two spin manifolds. researchgate.net

The primary competing relaxation pathway to ISC from the initially populated 4T2g state is vibrational relaxation within the quartet manifold. However, due to the high efficiency of ISC, a significant portion of the excited-state population is funneled into the doublet manifold before substantial vibrational cooling can occur in the 4T2g state. mdpi.com Once in the doublet manifold, the molecule relaxes to the lowest-energy doublet state, 2Eg, from which it can then return to the ground state via a slow, spin-forbidden phosphorescent emission or non-radiative decay.

The substitution of methyl groups with trifluoromethyl groups in moving from acetylacetonate to hexafluoroacetylacetonate is expected to have a notable effect on these dynamics. The strong electron-withdrawing nature of the CF3 groups will lower the energy of the ligand-based orbitals. This can alter the energy gap between the quartet and doublet states, potentially influencing the rate of intersystem crossing.

Table 1: Comparison of Excited State Relaxation Processes

| Process | Description | Timescale in Cr(acac)3 |

|---|---|---|

| Intersystem Crossing (ISC) | Transition from a quartet (4T2g) to a doublet (2T1g/2Eg) excited state. | < 1 ps |

| Vibrational Relaxation (VR) | Dissipation of excess vibrational energy within an electronic state. | ps timescale |

| Internal Conversion (IC) | Non-radiative transition between states of the same spin multiplicity. | fs to ps timescale |

| Phosphorescence | Radiative decay from a doublet (2Eg) to the ground (4A2g) state. | µs to ms (B15284909) timescale |

Vibrational Relaxation Mechanisms in Excited States

Following the ultrafast intersystem crossing to the doublet manifold, the molecule finds itself in a vibrationally "hot" 2Eg state. The excess vibrational energy is then dissipated through vibrational relaxation, leading to a cooling of the molecule. This process can be monitored experimentally by observing changes in the transient absorption spectrum. In studies of Cr(acac)3, a spectral narrowing and slight blue shift of the excited-state absorption band are observed on a picosecond timescale, which is characteristic of vibrational cooling within the 2Eg state. mdpi.com

The mechanism of vibrational relaxation involves the coupling of the vibrational modes of the complex with the surrounding solvent molecules. The efficiency of this energy transfer depends on the nature of the solvent and the specific vibrational modes of the solute that are excited. Low-frequency modes, such as those involving the motion of the entire ligand or metal-ligand vibrations, are often efficiently coupled to the solvent bath, leading to rapid energy dissipation.

Vibrational coherence has also been observed in the excited-state dynamics of Cr(acac)3. nih.govdntb.gov.ua This means that upon photoexcitation, a wave packet of coherently vibrating molecules is created. This coherence can be maintained during the ISC process, indicating a strong coupling between the electronic and nuclear degrees of freedom. The observation of vibrational coherence provides valuable insights into the shape of the potential energy surfaces of the excited states and the specific nuclear motions that drive the electronic transitions. nih.govdntb.gov.ua The frequency of the observed coherent oscillations can be correlated with specific vibrational modes of the molecule in the excited state, providing a detailed picture of the structural dynamics that accompany the relaxation processes. nih.govdntb.gov.ua

Proposed Catalytic Cycle Mechanisms

A thorough review of the scientific literature reveals a notable absence of proposed catalytic cycle mechanisms specifically for this compound. While chromium complexes, in general, are known to be active catalysts in various organic transformations, particularly in olefin polymerization, the specific mechanistic details for the hexafluoroacetylacetonate derivative have not been elucidated. mdpi.com

The catalytic activity of chromium complexes is highly dependent on the nature of the ligands, the oxidation state of the chromium center, and the reaction conditions. For a catalytic cycle to be proposed, detailed experimental studies, including the identification of reaction intermediates and kinetic analysis, are required. In the absence of such studies for this compound, any proposed mechanism would be purely speculative and lack the necessary scientific foundation.

Research in the field of chromium-catalyzed reactions is ongoing, and future studies may shed light on the potential catalytic applications and mechanisms of this particular compound. The electronic modifications induced by the hexafluoroacetylacetonate ligand, compared to the more commonly studied acetylacetonate, could lead to unique catalytic properties, making it an interesting target for future investigation.

Advanced Catalytic Applications and Mechanistic Understanding

Homogeneous and Heterogeneous Catalysis

The catalytic versatility of systems derived from Chromium(III) hexafluoroacetylacetonate spans both homogeneous and heterogeneous domains, enabling crucial organic transformations from olefin manipulation to oxidation reactions.

Chromium-based catalysts are pivotal in the production of polyolefins and linear alpha-olefins (LAOs), which are essential industrial commodities. Systems activated with cocatalysts like methylaluminoxane (MAO) transform the chromium precursor into a catalytically active species for ethylene (B1197577) polymerization and selective oligomerization.

Research into catalyst systems combining a chromium source, such as chromium(III) acetylacetonate (B107027) (a close analog to Cr(hfac)₃), with specialized ligands has demonstrated remarkable activity and selectivity. For instance, a catalytic system composed of a binuclear PNP ligand, Cr(acac)₃, and MAO has been shown to be highly effective for the selective oligomerization of ethylene. This system achieved a high catalytic activity of up to 3887.7 kg·g⁻¹·h⁻¹ and a combined selectivity of 84.5% for the commercially valuable 1-hexene and 1-octene products. nih.gov The performance of such systems is highly dependent on reaction conditions, including the molar ratio of the aluminum cocatalyst to chromium (Al/Cr). Optimal activity and selectivity are often observed at a specific Al/Cr ratio, beyond which catalyst performance may decline. nih.gov

The mechanism for selective oligomerization is distinct from the Schulz-Flory distribution typical of many systems and is believed to proceed through metallacyclic intermediates. wikipedia.org For example, the selective trimerization of ethylene to 1-hexene is attributed to the formation and subsequent decomposition of a stable seven-membered chromacyclic intermediate. wikipedia.org

Table 1: Performance of a PNP/Cr(acac)₃/MAO System in Ethylene Oligomerization This table is based on data presented for a chromium(III) acetylacetonate system, which serves as a model for the reactivity of related hexafluoroacetylacetonate complexes.

| Ligand/System | Activity ( kg/(g ·h)) | Total Selectivity (1-Hexene + 1-Octene) | 1-Octene Selectivity (in liquid phase) |

| L2/Cr(acac)₃/MAO | 3887.7 | 84.5% | 64.1% |

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in chemical synthesis, offering pathways to complex molecules from simple precursors by avoiding pre-functionalized starting materials. nih.govumich.edu Transition-metal catalysis is a primary approach in this field, where a metal catalyst coordinates to a Lewis basic functional group within the substrate. nih.gov This coordination brings the catalyst into proximity with a specific C-H bond, facilitating its cleavage and the formation of a metal-carbon bond, which can then undergo further reaction. nih.govresearchgate.net

Key challenges in C-H functionalization are achieving high reactivity and selectivity, given the ubiquity and general inertness of C-H bonds. nih.govumich.edu Selectivity is often controlled by directing groups, which steer the catalyst to a specific site, or by the intrinsic electronic and steric properties of the C-H bonds within the substrate. researchgate.net While extensive research has focused on catalysts based on noble metals like palladium and rhodium, as well as more abundant metals like cobalt and iron, the application of this compound in this specific area is not widely documented in current literature. umich.edunih.gov The development of chromium-catalyzed C-H functionalization reactions remains an area with potential for future exploration.

The role of chromium complexes in oxidation catalysis is intrinsically linked to the accessibility of multiple oxidation states, including Cr(II), Cr(III), Cr(IV), Cr(V), and Cr(VI). In the context of ethylene polymerization, Cr(III) precursors grafted onto a support are often oxidized to Cr(VI) species during calcination, which are considered the active sites. During the catalytic cycle, these centers are subsequently reduced.

Beyond polymerization, the mechanistic pathways of chromium-catalyzed oxidations involve distinct chromium intermediates. Studies on the oxidation of macrocyclic Cr(III) complexes have demonstrated the rate-determining formation of a Cr(IV) species. researchgate.net In some systems under specific conditions, long-lived Cr(V) intermediates have been detected using techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.net

Furthermore, the acetylacetonate ligand itself can be redox-active, participating in the catalytic cycle through valence tautomerism. nih.gov This involves electron transfer between the chromium center and the ligand, for example, toggling between a {Cr(II)–(acac)₂²⁻} state and a {Cr(III)–(acac)₂˙³⁻} state. nih.gov This metal-ligand cooperativity provides a pathway for multi-electron redox events, which is crucial for activating substrates in catalytic cycles. nih.gov

Rational Catalytic Site Design and Engineering

The performance of a catalyst based on this compound can be precisely tuned through strategic design, including the choice of support material for heterogeneous systems and the molecular architecture of ancillary ligands.

Immobilizing homogeneous chromium catalysts onto solid supports is a key strategy for creating robust, recyclable heterogeneous catalysts. The nature of the support and the method of grafting significantly influence catalytic performance.

When chromium acetylacetonate complexes are grafted onto mesoporous materials like MCM-41, the interaction can occur through two primary mechanisms: hydrogen bonding with surface silanol groups (Si-OH) or a ligand exchange reaction, particularly on aluminated supports (Al-MCM-41). nih.gov The stronger interaction via ligand exchange can lead to more active catalysts. nih.gov

Catalytic activity is also highly dependent on the chromium loading. For ethylene polymerization on Cr(acac)₃-AlMCM-41, activity increases with chromium content up to a certain optimum (e.g., 1 wt%), after which it decreases. nih.gov This decline is often attributed to the formation of chromium oxide (Cr₂O₃) clusters on the surface at higher concentrations, which are less active than well-dispersed, isolated chromium sites. nih.gov Furthermore, immobilizing chromium complexes on supports like MAO-silica has been shown to diminish catalyst deactivation processes, leading to sustained activity over longer periods compared to their homogeneous counterparts. warshel.com

The ligands coordinated to the chromium center play a determinative role in the catalyst's activity, selectivity, and stability. The electronic and steric properties of the ligand architecture can be finely tuned to control the outcome of the catalytic reaction.

In ethylene oligomerization, the structure of ancillary ligands, such as PNP (N,N-bis(diphenylphosphino)amine) derivatives, has a profound effect. The steric hindrance and electronic effects of substituents on the ligand framework dictate the ratio of 1-hexene to 1-octene produced. nih.gov For example, positioning two PNP sites at specific positions on a cyclohexyl framework can significantly enhance catalytic activity for selective tri/tetramerization of ethylene. nih.gov

Even subtle changes to a ligand can have a dramatic impact. A chromium pre-catalyst with a PNP ligand containing a pendant methoxy moiety shows high selectivity for ethylene trimerization. wikipedia.org This selectivity is attributed to the interaction of the methoxy group with the chromium center. When the methoxy groups are absent, the catalyst produces a mixture of both trimers (1-hexene) and tetramers (1-octene). wikipedia.org The electron-withdrawing nature of the trifluoromethyl groups in the hexafluoroacetylacetonate ligand, compared to the methyl groups in the standard acetylacetonate ligand, also modifies the electronic properties of the chromium center, influencing its reactivity and interaction with cocatalysts and substrates.

Materials Science Applications and Thin Film Deposition

Chemical Vapor Deposition (CVD) of Chromium-Containing Films

Chemical Vapor Deposition is a widely utilized technique for producing high-quality, high-performance solid materials. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. The use of metal β-diketonate complexes, such as chromium(III) hexafluoroacetylacetonate and the closely related chromium(III) acetylacetonate (B107027), is common in CVD due to their favorable volatility and decomposition characteristics. azonano.com

This compound is a precursor for the deposition of chromium oxide (Cr₂O₃) thin films. While specific studies on the hexafluoroacetylacetonate variant are not extensively detailed in readily available literature, extensive research on the similar precursor, chromium(III) acetylacetonate (Cr(acac)₃), provides significant insights into the process.

Shiny, smooth films of chromium oxide have been prepared by CVD using chromium acetylacetonate at reaction temperatures above 400°C. One study identified an optimal deposition temperature of 500°C, which yielded a high-quality α-Cr₂O₃ thin film. At this temperature, a deposition rate of 35.37 nm/min was achieved, resulting in a film with a crystallite size of 31.21 nm. X-ray photoelectron spectroscopy (XPS) analysis confirmed that the chromium in the film was predominantly in the +3 oxidation state, consistent with the stoichiometry of Cr₂O₃.

The properties of the deposited chromium oxide films are highly dependent on the deposition conditions. The crystalline nature of the films is confirmed through X-ray diffraction (XRD), which shows prominent peaks corresponding to the crystalline structure of Cr₂O₃. The surface morphology, as observed through scanning electron microscopy (SEM) and atomic force microscopy (AFM), is also influenced by the deposition temperature.

Table 1: Deposition Parameters and Properties of Chromium Oxide Films via CVD

| Precursor | Deposition Temperature (°C) | Deposition Rate (nm/min) | Crystallite Size (nm) | Predominant Oxidation State of Cr |

|---|---|---|---|---|

| Chromium(III) acetylacetonate | 500 | 35.37 | 31.21 | +3 |

Chromium nitride (CrN) coatings are known for their high hardness, excellent wear resistance, and good corrosion resistance, making them valuable for applications such as cutting tools and protective coatings on machine components. d-nb.info Plasma-assisted metal-organic chemical vapor deposition (PAMOCVD) has been successfully employed to deposit hard, nanocrystalline CrN thin films using chromium(III) acetylacetonate as a precursor.

In a specific study, a maximum deposition rate of approximately 0.9 μm/h was achieved by optimizing the processing conditions. The resulting CrN films were characterized by their nanocrystalline structure. The microstructure of these films was found to be dependent on the substrate; for instance, coatings on well-polished stainless steel exhibited globular particles, while those on polished yttria-stabilized zirconia showed a smoother surface morphology.

Chromium-doped zinc oxide (Cr-doped ZnO) is a material of interest for applications in electronics, optoelectronics, and sensors due to its tunable properties. The incorporation of chromium into the ZnO lattice can alter its electrical, optical, and magnetic characteristics. While direct studies detailing the use of this compound for CVD of Cr-doped ZnO are limited, the general principles of using metal β-diketonate precursors for doping are well-established. azonano.com

The ionic radius of Cr³⁺ is close to that of Zn²⁺, which facilitates the substitution of chromium into the ZnO crystal lattice. researchgate.netaip.org This doping can lead to a decrease in the crystallite size of the ZnO nanoparticles as the chromium concentration increases, which is attributed to lattice distortion. researchgate.net The successful incorporation of chromium into the ZnO lattice without the formation of secondary phases has been confirmed by X-ray diffraction studies. researchgate.net The ability to control the doping concentration is a key advantage of CVD, as it allows for the precise tuning of the material's properties.

Atomic Layer Deposition (ALD) for Precision Film Growth

Atomic Layer Deposition is a thin-film deposition technique based on the sequential use of self-limiting gas-solid reactions. ALD offers exceptional control over film thickness and conformality, making it ideal for fabricating ultrathin and uniform films on complex three-dimensional structures.

The ALD of chromium oxide has been investigated using chromium(III) acetylacetonate and ozone (O₃) as precursors. In one study conducted at 300°C, a saturated growth rate of approximately 0.28 Å/cycle was achieved. researchgate.net The growth per cycle (GPC) in ALD is highly dependent on process parameters such as temperature, precursor pulse times, and purge times.

The deposition temperature is a critical parameter that influences both the growth rate and the film properties. For the ALD of Cr₂O₃ using a similar precursor, tris(2,2,6,6-tetramethyl-3,5-heptanedionato)chromium(III) (Cr(thd)₃), and ozone, the growth rate was observed to increase from 0.003 to 0.01 nm/cycle as the temperature was raised from 200 to 275°C. At temperatures below 225°C, the films were amorphous, while at 250°C and above, a crystalline eskolaite phase was observed. This demonstrates the critical role of temperature in controlling the crystallinity of the deposited films.

Table 2: Growth Rate of Chromium Oxide Films in ALD at Different Temperatures

| Precursor System | Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Crystallinity |

|---|---|---|---|

| Cr(thd)₃ + O₃ | 200 - 225 | 0.03 - ~0.06 | Amorphous |

| 250 - 275 | ~0.08 - 0.1 | Crystalline (eskolaite) | |

| Cr(acac)₃ + O₃ | 300 | ~0.28 | Polycrystalline |

ALD provides excellent control over the stoichiometry and compositional uniformity of the deposited films. In the ALD of chromium oxide using Cr(acac)₃ and ozone, XPS analysis revealed a uniform distribution of chromium and oxygen throughout the film, with minimal carbon impurities. researchgate.net High-resolution scans confirmed the presence of chromium in the +3 oxidation state, consistent with the desired Cr₂O₃ stoichiometry. researchgate.net

An interesting aspect of the ALD process for chromium oxide is the interplay between deposition and etching. Excessive exposure to the ozone precursor can lead to a controlled, spontaneous etching of the growing film. This is believed to occur due to the partial surface oxidation of Cr₂O₃, which forms volatile products. researchgate.net This phenomenon highlights the importance of precisely controlling the precursor exposure times to maintain the desired stoichiometry and achieve a net film growth. The self-limiting nature of ALD reactions is key to achieving high compositional uniformity across the substrate.

Development of Advanced Functional Materials

This compound, a metal-organic compound, serves as a key precursor in the deposition of high-purity thin films and the synthesis of nanoscale materials. Its volatility and thermal stability make it particularly suitable for chemical vapor deposition (CVD) and related techniques, which are pivotal in the manufacturing of advanced electronic and optical components.

Integration into Optoelectronic Materials

The integration of chromium-based materials into optoelectronic devices is a field of active research, with this compound emerging as a valuable precursor for depositing chromium oxide (Cr₂O₃) thin films. These films are integral to various optoelectronic applications due to their unique optical and electrical properties.

Metal-Organic Chemical Vapor Deposition (MOCVD) is a primary technique for the fabrication of these thin films. In a comparative study, this compound was used as a precursor to grow chromia (Cr₂O₃) thin films on various substrates, including silicon and soda-lime glass. The depositions were carried out in a hot-wall reactor at 500°C. The resulting films were crystalline with the hexagonal eskolaite structure of Cr₂O₃.

The choice of precursor in the MOCVD process significantly influences the growth rate and morphology of the resulting thin films. Research has shown that while other precursors might offer higher growth rates, the use of β-diketonate complexes like this compound allows for good control over the film's properties.

The optical properties of chromium oxide thin films are critical for their application in optoelectronics. While specific data for films derived directly from this compound is not extensively available in the reviewed literature, studies on Cr₂O₃ thin films produced by other methods provide insight into their potential characteristics. For instance, Cr₂O₃ films are known to have a wide band gap, typically around 3.4 eV, and a refractive index of approximately 2.5. These properties make them suitable for applications such as protective coatings and as layers in various optical and electronic devices.

Table 1: Comparison of Precursors for MOCVD of Cr₂O₃ Thin Films

| Precursor | Chemical Formula | Substrate Temperature (°C) | Resulting Film Phase | Growth Rate (nm/min) | Film Roughness (rms, nm) |

|---|---|---|---|---|---|

| Chromium Hexacarbonyl | Cr(CO)₆ | 500 | Hexagonal Cr₂O₃ | 20 | 9.6 |

| This compound | Cr(C₅HF₆O₂)₃ | 500 | Hexagonal Cr₂O₃ | Not specified | 1.9 |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato) chromium(III) | Cr(C₁₁H₁₉O₂)₃ | 500 | Hexagonal Cr₂O₃ | Not specified | 6.7 |

This table is generated based on available research data and is for illustrative purposes.

Fabrication of Advanced Nanostructures

The synthesis of advanced nanostructures, such as nanoparticles, is a cornerstone of modern materials science, enabling the development of materials with novel properties. While the direct use of this compound for the fabrication of chromium oxide nanostructures is not widely documented in the reviewed literature, the synthesis of Cr₂O₃ nanoparticles from a closely related compound, chromium(III) acetylacetonate, has been successfully demonstrated.

In one such study, chromium oxide (Cr₂O₃) nanoparticles were prepared via a solvothermal method. This process involved heating chromium(III) acetylacetonate in a solvent such as acetone (B3395972) or cyclohexanone (B45756) in a sealed vessel at 200°C for an extended period. The resulting product was a dark green precipitate of Cr₂O₃ nanoparticles. After washing, drying, and annealing at 500°C in air, the nanoparticles were characterized.

Transmission electron microscopy (TEM) and X-ray diffraction (XRD) are common techniques used to analyze the morphology and crystal structure of the synthesized nanoparticles. Studies on Cr₂O₃ nanoparticles synthesized from other precursors have shown that it is possible to control the particle size and shape by adjusting the synthesis parameters. For example, Cr₂O₃ nanoparticles with average crystallite sizes ranging from 20 to 70 nm have been produced using a precipitation method with a different chromium precursor. These nanoparticles typically exhibit a hexagonal crystal structure.

The ability to produce well-defined nanostructures is crucial for their application in various fields, including catalysis, energy storage, and biomedical applications. The properties of this compound, such as its solubility in organic solvents and its decomposition to form chromium oxide, suggest its potential as a precursor for the controlled synthesis of Cr₂O₃ nanostructures. Further research in this area could open up new avenues for the fabrication of advanced nanomaterials with tailored properties.

Table 2: Typical Properties of Synthesized Chromium Oxide Nanoparticles

| Synthesis Method | Precursor | Average Crystallite Size (nm) | Crystal Structure | Morphology |

|---|---|---|---|---|

| Solvothermal | Chromium(III) acetylacetonate | Not specified | Cr₂O₃ | Nanoparticles |

| Precipitation | Chromium(III) sulfate | 20 - 70 | Hexagonal | Nanoparticles |

| Microwave-assisted | Chromium(III) nitrate | ~30 | Rhombohedral | Spherical |

This table provides examples of Cr₂O₃ nanoparticle synthesis from various precursors and is for illustrative purposes.

Supramolecular Chemistry and Non Covalent Interactions

Role of Chromium(III) Hexafluoroacetylacetonate in Crystal Engineering through Hydrogen Bonding

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is largely achieved by controlling the intermolecular interactions. While conventional hydrogen bonds (e.g., O-H···O, N-H···O) are powerful tools in this field, weaker interactions such as C-H···F hydrogen bonds have gained increasing recognition for their role in directing crystal packing, particularly in fluorinated organic and metal-organic compounds. researchgate.net

The introduction of fluorine atoms into the organic ligands of metal-organic frameworks (MOFs) has been shown to create favorable hydrogen bonding sites for capturing specific molecules. nih.gov For instance, fluorine species can act as effective hydrogen bond acceptors. nih.govrsc.org In the context of this compound, the C-H···F interactions serve as a key directional force, guiding the self-assembly of the molecules into a well-defined three-dimensional structure.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P -3c1 |

Note: This data is based on the structural similarity to the molybdenum(III) analogue. nih.gov

Exploration of Aromatic Interactions (π-π, Anion-π, CH-π) in Self-Assembly Processes

The hexafluoroacetylacetonate ligand, while not a classic aromatic ring, possesses a delocalized π-system across the chelate ring. This delocalization can facilitate various forms of "aromatic" or π-interactions, which are fundamental to self-assembly processes in supramolecular chemistry.

π-π Interactions: Although less common in a face-to-face manner for metal acetylacetonate (B107027) complexes, offset or slipped-stacking π-interactions can occur between the chelate rings of adjacent molecules. These interactions, driven by a combination of electrostatic and dispersion forces, can influence the packing density and electronic properties of the crystalline material. The presence of electron-withdrawing trifluoromethyl groups on the ligand can modulate the electron density of the π-system, thereby influencing the nature and strength of these interactions.

Anion-π Interactions: This type of interaction involves the association of an anion with an electron-deficient π-system. While the chelate ring of the hexafluoroacetylacetonate ligand is part of a neutral complex, the significant electron-withdrawing effect of the six fluorine atoms can create a region of positive electrostatic potential on the ring, making it susceptible to interactions with electron-rich species. This phenomenon is more commonly observed in systems with distinct anions and π-acceptors, but the underlying principles could contribute to the intermolecular forces within the crystal lattice of this compound.

CH-π Interactions: These interactions occur between a C-H bond and a π-system. In the context of this compound, the C-H bond of one ligand could interact with the π-electron cloud of a chelate ring on an adjacent molecule. Fluorination has been shown to enhance CH-π interactions involving adjacent C-H bonds, suggesting that this interaction could play a role in the supramolecular assembly of this complex. researchgate.net

Utilizing the Complex as a Building Block for Supramolecular Architectures

The well-defined structure and potential for directional intermolecular interactions make this compound a promising candidate as a building block, or "tecton," for the construction of more complex supramolecular architectures. The principles of crystal engineering and molecular self-assembly can be applied to combine this complex with other molecular components to create new materials with tailored structures and functions.

For instance, the C-H···F hydrogen bonds and potential π-interactions can be exploited to co-crystallize this compound with other molecules that possess complementary functional groups. This approach could lead to the formation of binary or multi-component crystals with unique packing arrangements and properties.

While specific examples of extensive supramolecular architectures built solely from this compound are not widely reported, the fundamental non-covalent interactions it exhibits are analogous to those used to construct a variety of metal-organic frameworks and other supramolecular systems. The study of its crystal packing provides valuable insights into how this and similar fluorinated metal complexes can be utilized in the rational design of new functional materials. The inertness of the chromium(III) center combined with the interactive potential of the fluorinated ligands makes it a stable and predictable component for supramolecular synthesis.

Chromatographic Separation and Analysis

Chromatographic methods are fundamental for assessing the purity of this compound and separating it from complex mixtures. Gas chromatography, in particular, is highly effective due to the compound's volatility.

Gas chromatography (GC) is a powerful technique for the quantitative determination and purity assessment of this compound. acs.orgumanitoba.ca The method leverages the compound's volatility to achieve separation. The analysis involves converting chromium to its volatile metal chelate, Cr(hfa)₃, which can then be passed through a chromatographic column. oup.com The high sensitivity of GC allows for the detection of trace levels of the compound, with detection limits reported to be as low as 10⁻¹² g when using radio-gas chromatography with a ⁵¹Cr-labeled chelate. oup.com

Successful resolution and analysis depend on carefully optimized parameters. For instance, studies on similar chromium chelates have demonstrated effective separation using specific column temperatures and carrier gas flow rates. The resolution of enantiomers of this compound has also been successfully achieved using gas-solid chromatography on specialized columns. umanitoba.ca

Table 1: Illustrative Gas Chromatography Parameters for Chromium Chelate Analysis This table presents typical parameters based on studies of Cr(hfa)₃ and related compounds.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column Temperature | 62-80°C | oup.com |

| Carrier Gas | Helium (He) | oup.com |

| Flow Rate | 15 - 22.5 ml/min | oup.com |

| Detector | Electron Capture Detector (ECD) or Scintillation Detector (for radio-GC) | oup.com |

For definitive structural confirmation, gas chromatography is coupled with mass spectrometry (GC-MS). clariant.com This hyphenated technique combines the separation power of GC with the identification capabilities of MS (B15284909). researchgate.net As the separated this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. researchgate.net

The resulting mass spectrum provides two key pieces of information: the molecular weight of the compound from the molecular ion peak and its fragmentation pattern. High-resolution mass spectrometry is particularly useful for establishing the elemental composition of the compound with high accuracy. iupac.org The fragmentation pattern serves as a molecular fingerprint, showing the loss of successive hexafluoroacetylacetonate ligands and other characteristic fragments, which confirms the identity and structure of the chelate. nist.govwaters.com

Comprehensive Spectroscopic Characterization Protocols

Spectroscopic techniques are indispensable for probing the structural and electronic details of this compound. NMR provides insights into the molecular framework and the influence of the paramagnetic metal center, while vibrational spectroscopies like FTIR and Raman offer a detailed fingerprint of its chemical bonds.

The characterization of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy is significantly influenced by the paramagnetic nature of the Cr(III) ion. jeol.com Paramagnetism in NMR spectroscopy leads to distinctive effects, such as a very wide range of chemical shifts and significantly broadened signals, which can sometimes diminish resolution to the point that spin-spin coupling is not observed. du.ac.in

The interaction between the unpaired electrons of the Cr(III) center and the atomic nuclei is known as the hyperfine interaction, which induces large, temperature-dependent shifts in the nuclear resonance frequencies. nih.gov This interaction consists of three main components: the Fermi-contact, spin-dipolar, and paramagnetic spin-orbit mechanisms. nih.gov The Fermi-contact shift, in particular, arises from the delocalization of electron spin density through the molecule's bonding framework and is highly informative about the nature of the metal-ligand bonds. nih.govnih.gov Consequently, the ¹H and ¹³C NMR spectra of Cr(hfa)₃ exhibit peaks that are shifted and broadened due to the Fermi-contact interaction between the Cr³⁺ ion and the ligand. jeol.com These paramagnetic effects, while complicating spectral interpretation compared to diamagnetic compounds, provide valuable insights into the electronic structure and spin distribution within the molecule. du.ac.in

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed "fingerprint" of the molecular structure of this compound by probing the vibrational modes of its chemical bonds. nih.gov The analysis of these spectra allows for the identification of functional groups and the characterization of the metal-ligand bonding environment.

For metal acetylacetonate complexes, specific regions of the infrared spectrum are associated with distinct vibrational modes. actachemscand.org Strong absorption bands are typically observed that correspond to C-O and C-C stretching vibrations within the chelate ring. researchgate.net The substitution of methyl protons with fluorine atoms, as in the hexafluoroacetylacetonate ligand, influences the frequencies of these vibrations. Specifically, the metal-oxygen (M-O) stretching frequencies are generally lower in hexafluoroacetylacetonates compared to their non-fluorinated acetylacetonate counterparts due to the electron-withdrawing effect of the trifluoromethyl groups. researchgate.net The spectra of related Cr(III) complexes show characteristic bands assigned to asymmetric and symmetric Cr-O stretching modes. researchgate.net Raman spectroscopy provides complementary information, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice-versa, allowing for a more complete vibrational analysis. youtube.com

Table 2: Typical Vibrational Frequencies for Cr(III) β-diketonate Complexes This table is based on data from the closely related Chromium(III) acetylacetonate [Cr(acac)₃] and general trends for hexafluoroacetylacetonates.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy | Reference |

|---|---|---|---|

| ~1500 - 1600 | C-O and C-C stretching | FTIR | actachemscand.orgresearchgate.net |

| ~1250 - 1400 | C-C stretching and CH₃ deformation | FTIR | actachemscand.org |

| ~400 - 700 | Cr-O stretching and ring deformation | FTIR / Raman | researchgate.netresearchgate.net |

Thermal Analysis Techniques for Stability and Decomposition Pathways

Thermal analysis techniques are crucial for determining the thermal stability, volatility, and decomposition pathways of this compound. Methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on how the material behaves as a function of temperature. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. technion.ac.il For a volatile compound like Cr(hfa)₃, a TGA curve would show a distinct mass loss step corresponding to its sublimation or vaporization. guidechem.com The temperature at which this mass loss begins provides an indication of its thermal stability and volatility. Any subsequent mass loss at higher temperatures would signify decomposition. uha.fr

Differential Scanning Calorimetry (DSC) runs concurrently with TGA or separately to measure the heat flow into or out of a sample as a function of temperature. kohan.com.tw This technique can detect phase transitions such as melting, which appears as an endothermic peak on the DSC curve. mt.com The melting point of this compound has been reported to be in the range of 83-85°C. guidechem.comamericanelements.com DSC can also detect boiling, crystallization, and decomposition events, providing a comprehensive thermal profile of the compound. uha.fr Together, TGA and DSC offer a complete picture of the thermal properties, which is essential for applications such as chemical vapor deposition where the compound is used as a precursor.

An in-depth examination of the advanced analytical methodologies employed for the comprehensive characterization of the chemical compound this compound reveals significant insights into its thermal, structural, and compositional properties. These techniques are crucial for understanding the behavior of the compound in both bulk and thin film forms, particularly for applications in materials science and chemical vapor deposition.

Q & A

Q. What are the recommended synthesis methods for Chromium(III) hexafluoroacetylacetonate, and how can purity be optimized?

Q. How does the thermal stability of this compound influence its applications in vapor deposition processes?

Q. How does the redox non-innocence of the hexafluoroacetylacetonate ligand affect the electronic structure of Chromium(III) complexes?

The hfac⁻ ligand exhibits redox activity, enabling ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). In Cr(hfac)₃, spontaneous reduction of Cr(III) to Cr(II) is accompanied by ligand radical formation, as evidenced by EPR spectroscopy and DFT calculations. This behavior impacts catalytic or magnetic applications, requiring careful electrochemical characterization (e.g., cyclic voltammetry) to map redox potentials .

Q. What are the challenges in utilizing this compound as a precursor in atomic layer deposition of metal fluorides?

Challenges include:

- Ligand Retention : Incomplete ligand removal during ALD cycles leads to oxygen contamination (<5 at.% achievable with ozone co-reactants) .

- Film Stoichiometry : Precise control of precursor pulse times (e.g., 0.3 Å/cycle growth rate) is required to avoid non-stoichiometric CrFₓ films .

- Substrate Compatibility : Reactivity with oxide surfaces may necessitate pre-treatment with Hhfac for fluorination .

Q. How can magnetic susceptibility measurements elucidate the coordination geometry and spin states of this compound derivatives?

High-spin Cr³⁺ (d³, S = 3/2) exhibits a magnetic moment of ~3.8 µB, which decreases in low-spin configurations or ligand-field distortions. Variable-temperature SQUID magnetometry can detect antiferromagnetic coupling in polynuclear complexes (e.g., Cr(hfac)₃-bridged dimers), with χₘT vs. T plots revealing exchange interactions (J ≈ −2 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.